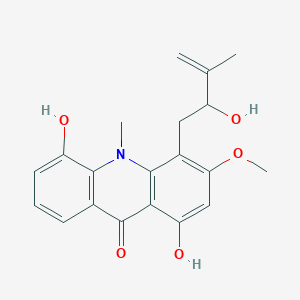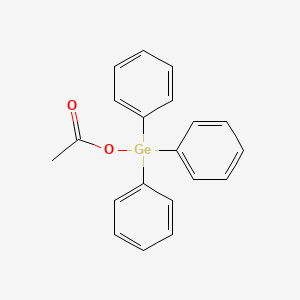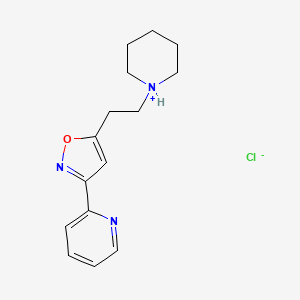
17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one is a synthetic compound with the molecular formula C23H35Cl2NO and a molecular weight of 412.44 g/mol It is known for its unique chemical structure, which includes a steroid backbone modified with bis(2-chloroethyl)amino groups
Preparation Methods
The synthesis of 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one involves several steps. One common method includes the reaction of androst-4-en-3-one with bis(2-chloroethyl)amine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the modification of steroid structures.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to certain chemotherapeutic agents.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one involves its interaction with cellular targets. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key cellular processes. This compound may target DNA, proteins, and enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one can be compared with other similar compounds, such as:
Cyclophosphamide: A well-known chemotherapeutic agent with bis(2-chloroethyl)amino groups.
Melphalan: Another chemotherapeutic agent with similar functional groups.
Chlorambucil: A compound with bis(2-chloroethyl)amino groups used in cancer treatment.
What sets this compound apart is its steroid backbone, which may confer unique biological properties and potential therapeutic benefits .
Properties
CAS No. |
33068-77-8 |
|---|---|
Molecular Formula |
C23H35Cl2NO |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-[bis(2-chloroethyl)amino]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H35Cl2NO/c1-22-9-7-17(27)15-16(22)3-4-18-19-5-6-21(26(13-11-24)14-12-25)23(19,2)10-8-20(18)22/h15,18-21H,3-14H2,1-2H3/t18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
MUDUBLGOHBPCKH-LLINQDLYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(CCCl)CCCl)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2N(CCCl)CCCl)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13732821.png)









![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)
